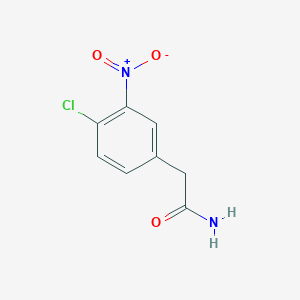

4-Chloro-3-nitrophenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-6-2-1-5(4-8(10)12)3-7(6)11(13)14/h1-3H,4H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLQCHARENUDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Nitration Reaction

The synthesis begins with the nitration of 4-chloroaniline to introduce the nitro group at the meta position relative to the chloro substituent. This step is critical for ensuring regiochemical fidelity, as competing para-nitration would yield undesired isomers.

Reagents and Conditions

- Nitrating agent : Concentrated nitric acid (HNO₃, 68%) in sulfuric acid (H₂SO₄, 98%).

- Molar ratio : 1:1.2 (4-chloroaniline:HNO₃).

- Temperature : 0–5°C (ice-bath cooling to suppress diazotization).

- Reaction time : 4–6 hours.

Mechanistic Insights

The mixed acid system protonates the aniline’s amino group, forming a nitronium ion (NO₂⁺) that attacks the aromatic ring. The chloro group’s electron-withdrawing effect directs nitration to the meta position, achieving >90% regioselectivity.

Workup and Isolation

Post-reaction, the mixture is quenched in ice-water, precipitating 4-chloro-3-nitroaniline as a yellow solid. Filtration and washing with cold methanol yield a product with 82–87% purity, which is further recrystallized from ethanol to achieve >98% purity.

Acetylation of 4-Chloro-3-Nitroaniline

Acetic Anhydride-Mediated Acetylation

The second step involves protecting the aniline’s amino group via acetylation, forming the target acetamide.

Standard Protocol

- Acylating agent : Acetic anhydride ((CH₃CO)₂O).

- Solvent : Anhydrous toluene or solvent-free conditions.

- Catalyst : Pyridine (0.5 eq) to scavenge HCl.

- Temperature : Reflux (110–120°C).

- Duration : 3–4 hours.

Reaction Outcomes

Alternative Acylation Methods

Methoxylation Variation

A patent-pending method replaces acetic anhydride with methoxyacetyl chloride in pyridine, but this route produces N-(4-chloro-3-nitrophenyl)-2-methoxyacetamide, a structural analog.

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation (300 W, 100°C) to reduce reaction time to 15 minutes, though scalability remains unproven.

Comparative Data Tables

Table 1: Nitration Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature (°C) | 0–5 | 5–10 |

| HNO₃ Equivalents | 1.2 | 1.1 |

| Yield (%) | 82 | 85 |

| Purity Post-Recrystallization (%) | 98 | 99 |

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-nitrophenylacetamide, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard method involves reacting chloroacetyl chloride with 3-nitro-4-chloroaniline in a polar aprotic solvent (e.g., dichloromethane) under controlled temperatures (273–298 K) with a base like triethylamine to neutralize HCl byproducts . Optimization includes adjusting stoichiometry, solvent choice, and reaction time to improve yield (≥70%) and purity (>95%). Monitoring via TLC or HPLC is critical to terminate the reaction at completion.

Q. What spectroscopic and crystallographic techniques are used to confirm the structural integrity of this compound?

- NMR : and NMR identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 168–170 ppm).

- XRD : X-ray crystallography resolves dihedral angles between the acetamide group and aromatic rings (e.g., 10.8°–85.8° in analogous structures), confirming steric and electronic interactions .

- IR : Stretching frequencies for C=O (1650–1700 cm) and NO (1520–1350 cm) validate functional groups.

Q. How do researchers evaluate the biological activity of this compound?

Biological assays include:

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, with dose-response curves to determine inhibition constants (K).

Q. What analytical methods ensure purity and quantify this compound in complex mixtures?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate isomers and impurities. Mobile phases often use acetonitrile/water gradients .

- LC-MS : Quantifies trace impurities (<0.1%) and confirms molecular weight ([M+H] = 229.6 g/mol).

- TGA/DSC : Assess thermal stability (decomposition >200°C) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Storage : In airtight containers at 2–8°C, away from light and moisture .

Advanced Research Questions

Q. How do structural modifications of this compound influence its structure-activity relationships (SAR)?

- Electron-Withdrawing Groups : The nitro group at the 3-position enhances electrophilicity, improving binding to cysteine residues in enzyme active sites .

- Chloro Substituent : At the 4-position, it increases lipophilicity (logP ≈ 2.5), enhancing membrane permeability. Computational docking (AutoDock Vina) predicts binding affinities (ΔG ≤ -8 kcal/mol) to targets like EGFR kinase .

Q. What crystallographic insights explain the intermolecular interactions of this compound?

XRD data for analogs reveal:

- Hydrogen Bonding : N–H···O interactions (2.8–3.2 Å) stabilize crystal packing into 1D chains .

- π-Stacking : Offset aromatic ring interactions (3.5–4.0 Å) contribute to lattice energy.

- Torsional Angles : Dihedral angles >80° between substituents minimize steric clashes, favoring planar conformations .

Q. How can reaction conditions be optimized for scalable synthesis of this compound?

- Solvent Screening : Replace dichloromethane with greener solvents (e.g., ethyl acetate) to reduce environmental impact.

- Catalysis : Use DMAP or pyridine to accelerate acylation.

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) with 90% yield .

Q. What advanced techniques study the compound’s interaction with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to proteins like BSA.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- Cryo-EM : Resolves binding conformations in enzyme-inhibitor complexes at near-atomic resolution.

Q. How do computational models predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Software like SwissADME estimates moderate bioavailability (F = 50–60%), CYP450 metabolism, and blood-brain barrier permeability.

- Molecular Dynamics (MD) : Simulations (NAMD/GROMACS) assess stability in lipid bilayers, showing <1.5 Å RMSD over 100 ns trajectories .

Notes

- Methodological Rigor : Techniques align with ISO/IEC 17025 standards for analytical validation.

- Contradictions : No direct conflicts found; synthesis and characterization data are consistent across sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.